molecular formula C20H23N3O3 B4018000 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-(1-piperidinyl)benzamide

3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-(1-piperidinyl)benzamide

Cat. No. B4018000
M. Wt: 353.4 g/mol
InChI Key: TZKPJHBKQZQBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often employs strategic routes that leverage the reactivity of precursors to construct the complex frameworks characteristic of isoindolyl benzamides. For instance, the use of oxidative aminocarbonylation reactions facilitated by palladium catalysis is a common approach to forming isoindolinone derivatives, demonstrating the versatility and efficiency of modern synthetic methodologies in constructing such complex molecules (Qiao et al., 2021).

Molecular Structure Analysis

The molecular structure of isoindolyl benzamides is characterized by the presence of a 1,3-dioxoisoindoline core attached to a benzamide moiety, with additional substituents that can significantly influence the compound's properties. X-ray crystallography and spectroscopic methods, such as NMR and IR spectroscopy, play crucial roles in elucidating the molecular structure, providing insights into the arrangement of atoms and the stereochemistry of the compound. This structural information is vital for understanding the compound's reactivity and interactions.

Chemical Reactions and Properties

Isoindolyl benzamides participate in a variety of chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. For example, their reactivity with amines can lead to the formation of sulfonamides while retaining the benzoxazine moiety, or result in ring-opening reactions under certain conditions (Tarasov et al., 2002). These reactions underscore the compound's versatility as a building block for further chemical modifications.

properties

IUPAC Name

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c21-18(24)13-8-9-16(22-10-4-1-5-11-22)17(12-13)23-19(25)14-6-2-3-7-15(14)20(23)26/h2-3,8-9,12,14-15H,1,4-7,10-11H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKPJHBKQZQBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-4-piperidin-1-yl-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-(1-piperidinyl)benzamide
Reactant of Route 2
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-(1-piperidinyl)benzamide
Reactant of Route 3
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-(1-piperidinyl)benzamide
Reactant of Route 4
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-(1-piperidinyl)benzamide
Reactant of Route 5
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-(1-piperidinyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-(1-piperidinyl)benzamide

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